molecular formula C23H15Cl2F3N4O B5283629 4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one

4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one

Cat. No.: B5283629
M. Wt: 491.3 g/mol
InChI Key: NBVNJQOQUDRBFN-BQYQJAHWSA-N
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Description

4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrimidine ring, and multiple halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This method allows for the efficient formation of carbon-carbon bonds, which are crucial in constructing the compound’s complex structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow microreactor systems. These systems offer improved reaction efficiency and higher yields compared to traditional batch reactors . The use of continuous flow microreactors allows for precise control over reaction conditions, such as temperature and residence time, which are critical for optimizing the synthesis of complex organic compounds.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.

    Substitution: Halogen substituents in the compound can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyrimidine derivatives, such as:

Uniqueness

What sets 4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one apart is its combination of halogen substituents and the presence of both pyrazole and pyrimidine rings

Properties

IUPAC Name

4-[(E)-2-[1-[(3,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2F3N4O/c24-18-9-6-14(10-19(18)25)12-32-13-16(21(31-32)15-4-2-1-3-5-15)7-8-17-11-20(23(26,27)28)30-22(33)29-17/h1-11,13H,12H2,(H,29,30,33)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVNJQOQUDRBFN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=CC3=NC(=O)NC(=C3)C(F)(F)F)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=C/C3=NC(=O)NC(=C3)C(F)(F)F)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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